molecular formula C16H18N4O3 B280443 N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Cat. No.: B280443
M. Wt: 314.34 g/mol
InChI Key: XXZTYYUKZVNQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is a compound that has gained popularity in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation, inflammation, and pain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also to inhibit the activity of certain kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. It has also been shown to induce cell death in cancer cells by activating certain apoptotic pathways. In addition, the compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to be stable under various experimental conditions. However, the compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not fully understood.

Future Directions

There are several future directions for the study of N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One direction is to further investigate the mechanism of action of the compound and its potential targets in various disease pathways. Another direction is to study the safety and efficacy of the compound in clinical settings. In addition, the compound can be further modified to improve its solubility and bioavailability, which can enhance its potential therapeutic applications. Finally, the compound can be tested in combination with other drugs to assess its synergistic effects and potential for combination therapy.
In conclusion, this compound is a small molecule that has potential therapeutic applications in various disease pathways. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in clinical settings.

Synthesis Methods

The synthesis of N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide involves the reaction between 3-cyclopentylbenzoyl chloride and 4-nitro-1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product. The yield of the synthesis method is reported to be around 60%.

Scientific Research Applications

N-cyclopentyl-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. The compound has been tested in various in vitro and in vivo models and has shown promising results in reducing cell proliferation and inducing cell death in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-cyclopentyl-3-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C16H18N4O3/c21-16(18-14-6-1-2-7-14)13-5-3-4-12(8-13)10-19-11-15(9-17-19)20(22)23/h3-5,8-9,11,14H,1-2,6-7,10H2,(H,18,21)

InChI Key

XXZTYYUKZVNQCA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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